molecular formula C21H24N4O4 B11191353 2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11191353
M. Wt: 396.4 g/mol
InChI Key: NJYPPMHXKGWGPU-UHFFFAOYSA-N
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Description

2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a fused pyrimidine and quinoline ring system, makes it a subject of interest in medicinal chemistry research.

Preparation Methods

The synthesis of 2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps. One common synthetic route starts with the reaction of cyclohexanone, ammonium acetate, and benzylidenemalononitrile to form 2-amino-1,4,5,6,7,8-hexahydro-4-(substituted)phenylquinoline-3-carbonitriles . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Mechanism of Action

The mechanism of action of 2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with DNA. The compound binds to DNA, interfering with its replication and transcription processes, which leads to cell cycle arrest and apoptosis in cancer cells . This DNA-binding affinity is a key factor in its antitumor activity .

Comparison with Similar Compounds

Similar compounds to 2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include other pyrimidoquinoline derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H24N4O4/c1-21(2)8-11-16(12(26)9-21)15(10-5-6-13(28-3)14(7-10)29-4)17-18(23-11)24-20(22)25-19(17)27/h5-7,15H,8-9H2,1-4H3,(H4,22,23,24,25,27)

InChI Key

NJYPPMHXKGWGPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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